![molecular formula C23H22N2O5 B2432840 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 2649078-85-1](/img/structure/B2432840.png)
9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
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Description
9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
BenchChem offers high-quality 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound, abbreviated as Fmoc, has significant utility in peptide synthesis. Fmoc amino acid azides can be synthesized from the corresponding protected amino acids and sodium azide (NaN₃) using methods like the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method. These Fmoc amino acid azides are stable at room temperature and serve as effective coupling agents in peptide assembly .
- The Arndt-Eistert protocol can be applied to commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids. This two-step process yields enantiomerically pure N-Fmoc-protected β-amino acids with high yield. The compound’s stability and reactivity make it valuable in this context .
- The fluorenylmethoxycarbonyl (Fmoc) group can be exploited for fluorescent labeling of peptides and proteins. By incorporating Fmoc-Lys (Mca)-OH (Nα-(fluoren-9-ylmethoxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine), researchers can create bioconjugates for imaging, tracking, and studying biological processes .
Peptide Synthesis
Enantiomerically Pure β-Amino Acid Synthesis
Fluorescent Labeling and Bioconjugation
properties
IUPAC Name |
9-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-21(27)20-12-23(30-24-20)10-5-11-25(14-23)22(28)29-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWVKEARKRRPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)O)CN(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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